benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is substituted with a hydroxyl group and a carboxylate ester. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-proline or its derivatives.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving the use of protecting groups to ensure selective reactions at specific sites.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, which may involve reagents such as osmium tetroxide or hydrogen peroxide.
Esterification: The carboxylate ester is formed through esterification reactions, typically using benzyl alcohol and a suitable acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products
Oxidation: Benzyl (2S,4S)-4-oxopyrrolidine-2-carboxylate.
Reduction: Benzyl (2S,4S)-4-hydroxypyrrolidine-2-methanol.
Substitution: Various benzyl-substituted pyrrolidine derivatives.
Scientific Research Applications
Benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- Benzyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
Uniqueness
Benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The (2S,4S) configuration may confer distinct pharmacological properties compared to its stereoisomers, making it a valuable compound for research and development.
Properties
CAS No. |
1864003-48-4 |
---|---|
Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.7 |
Purity |
95 |
Origin of Product |
United States |
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